molecular formula C28H42O2Zn B12673986 Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) CAS No. 93776-66-0

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate)

Cat. No.: B12673986
CAS No.: 93776-66-0
M. Wt: 476.0 g/mol
InChI Key: IPQRNTCKHOBUOR-UHFFFAOYSA-L
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Description

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is a metal-organic compound characterized by a zinc ion coordinated with two p-(1,1,3,3-tetramethylbutyl)phenolate ligands. The tetramethylbutyl group confers significant steric bulk and hydrophobicity, making the compound thermally stable and soluble in non-polar solvents.

Properties

CAS No.

93776-66-0

Molecular Formula

C28H42O2Zn

Molecular Weight

476.0 g/mol

IUPAC Name

zinc;4-(2,4,4-trimethylpentan-2-yl)phenolate

InChI

InChI=1S/2C14H22O.Zn/c2*1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;/h2*6-9,15H,10H2,1-5H3;/q;;+2/p-2

InChI Key

IPQRNTCKHOBUOR-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].CC(C)(C)CC(C)(C)C1=CC=C(C=C1)[O-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) typically involves the reaction of zinc salts with p-(1,1,3,3-tetramethylbutyl)phenol. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include zinc oxide, zinc metal, and substituted phenol derivatives .

Scientific Research Applications

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. This interaction can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related substances, focusing on metal center variation, ligand structure, and regulatory/performance characteristics.

Cadmium bis(p-nonylphenolate) (CAS 93894-08-7)

  • Structure: Features cadmium instead of zinc and a linear nonyl chain (C₉H₁₉) instead of the branched tetramethylbutyl group.
  • Stability: Cadmium’s higher atomic weight may enhance thermal stability compared to zinc, but the linear nonyl ligand likely reduces steric hindrance, increasing reactivity.
  • Toxicity : Cadmium compounds are highly toxic and restricted under regulations like the EU’s RoHS Directive, unlike zinc derivatives, which are generally safer .
  • Applications : Historically used in polymer stabilization but phased out due to environmental concerns .

Barium bis(p-(1,1,3,3-tetramethylbutyl)phenolate) (CAS 28675-72-1)

  • Structure : Substitutes zinc with barium, a larger alkaline earth metal.
  • Solubility : Barium’s lower charge density (vs. Zn²⁺) may reduce solubility in polar solvents.
  • Thermal Behavior: Barium’s ionic radius (1.35 Å vs. Zn²⁺’s 0.74 Å) could weaken metal-phenolate bonding, lowering thermal degradation thresholds .
  • Regulatory Status : Barium compounds are less regulated than cadmium but still monitored for occupational exposure risks .

Triton-X-100 (Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)phenyl ether)

  • Structure: Non-ionic surfactant with the same p-(1,1,3,3-tetramethylbutyl)phenyl group but linked to a polyethylene glycol chain instead of a metal ion.
  • Functionality: Acts as a detergent or emulsifier due to its amphiphilic structure, unlike zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate), which lacks surfactant properties.

Sulfosuccinic Acid Esters with Alkylphenol Groups (e.g., CAS 9040-38-4)

  • Structure: Combines sulfosuccinate anions with alkylphenol-derived polyethylene glycol chains.
  • Applications: Used as wetting agents or food additive adjuvants, contrasting with zinc phenolates’ niche industrial roles.
  • Regulatory Status: Approved for indirect food contact under FDA regulations, highlighting divergent safety profiles compared to metal phenolates .

Data Tables

Table 1: Structural and Regulatory Comparison

Compound CAS Number Metal Center Ligand Structure Key Applications Regulatory Status
Zinc bis(p-(1,1,3,3-TMBP)phenolate) Not explicitly provided Zn²⁺ Branched tetramethylbutyl Polymer stabilizers? Unrestricted
Cadmium bis(p-nonylphenolate) 93894-08-7 Cd²⁺ Linear nonyl Phased-out stabilizers Banned (RoHS)
Barium bis(p-(1,1,3,3-TMBP)phenolate) 28675-72-1 Ba²⁺ Branched tetramethylbutyl Industrial catalysts Restricted occupational use
Triton-X-100 9002-93-1 None PEG-linked alkylphenol Surfactants Restricted in EU

TMBP = tetramethylbutylphenol; PEG = polyethylene glycol .

Table 2: Thermal and Solubility Properties (Inferred)

Compound Thermal Stability Solubility Profile
Zinc bis(p-(1,1,3,3-TMBP)phenolate) High (steric bulk) Low polarity solvents
Cadmium bis(p-nonylphenolate) Moderate Moderate polarity solvents
Barium bis(p-(1,1,3,3-TMBP)phenolate) Moderate Non-polar solvents
Triton-X-100 Low Water and organic solvents

Key Research Findings

  • Metal Center Impact : Zinc derivatives balance moderate reactivity with lower toxicity, making them preferable to cadmium or barium analogs in applications requiring regulatory compliance .
  • Ligand Design: Branched alkyl chains (e.g., tetramethylbutyl) enhance thermal stability but reduce solubility compared to linear alkylphenolates .
  • Functional Divergence: Metal phenolates and alkylphenol-based surfactants (e.g., Triton-X-100) occupy distinct niches, with the former excelling in stabilization and the latter in emulsification .

Biological Activity

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antioxidant capacity, and applications in various fields.

Chemical Structure and Properties

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is a coordination compound formed by the interaction of zinc ions with p-(1,1,3,3-tetramethylbutyl)phenol ligands. The structure can be represented as follows:

  • Molecular Formula : C₃₆H₅₈O₂Zn
  • Molecular Weight : 570.0 g/mol

This compound exhibits significant lipophilicity due to the bulky alkyl groups attached to the phenolic rings, which influences its biological interactions.

Antimicrobial Activity

The antimicrobial properties of zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) have been evaluated against various pathogens. Studies have shown that it exhibits effective antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a recent study, the antibacterial activity of zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) was assessed using the well diffusion method. The following results were obtained:

PathogenInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus cereus14100
Salmonella typhi10100

The results indicate that zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has promising antibacterial activity comparable to standard antibiotics.

Antioxidant Activity

The antioxidant potential of zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was conducted to evaluate the free radical scavenging ability of the compound:

Concentration (µg/mL)% Scavenging Activity
5030
10055
20085

At a concentration of 200 µg/mL, zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) demonstrated an impressive scavenging activity of 85%, indicating its potential as a strong antioxidant agent.

Applications in Industry

Zinc bis(p-(1,1,3,3-tetramethylbutyl)phenolate) is utilized in various industrial applications due to its antimicrobial and antioxidant properties:

  • Cosmetics : Used as a preservative and antioxidant in skincare products.
  • Food Industry : Acts as a food preservative to extend shelf life.
  • Agriculture : Employed as a biopesticide due to its efficacy against plant pathogens.

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